

Evolutionary Conservation of the Vhr1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of the **Vhr1** protein, a key transcriptional regulator in fungi. **Vhr1**p in Saccharomyces cerevisiae is a transcription factor that plays a crucial role in the cellular response to biotin availability by regulating the expression of genes involved in biotin transport and biosynthesis, namely VHT1 and BIO5.[1][2][3] Understanding the conservation of this protein across different fungal species is critical for elucidating its functional significance and exploring its potential as a target for novel antifungal drug development. This document presents a quantitative analysis of **Vhr1** conservation, detailed experimental protocols for its study, and visual representations of its signaling pathway and relevant experimental workflows.

Introduction

The **Vhr1** protein (Vht1 Regulator 1) in Saccharomyces cerevisiae is a transcription factor essential for the induction of the vitamin H transporter gene VHT1 and the biotin biosynthesis intermediate transporter gene BIO5 under low biotin conditions.[1][2][3] It recognizes a specific palindromic DNA sequence, the vitamin H-responsive element (VHRE), with the consensus motif AATCA-N8-TGAYT in the promoter regions of its target genes.[1] The N-terminal region of **Vhr1**p contains a predicted helix-turn-helix motif responsible for DNA binding, while the C-terminal domain is involved in transcriptional activation.[1][4] Given the importance of biotin metabolism for fungal growth and survival, investigating the evolutionary conservation of **Vhr1**



can provide insights into its fundamental role and its potential as a broad-spectrum antifungal target.

Quantitative Analysis of Vhr1 Conservation

To assess the evolutionary conservation of the **Vhr1** protein, orthologs from several representative fungal species were identified using BLASTp searches against the NCBI non-redundant protein database, with the S. cerevisiae **Vhr1** protein sequence (Systematic Name: YIL056W) as the query.[4] The identified orthologous sequences were then aligned using Clustal Omega, and the sequence identity and similarity scores were calculated relative to the S. cerevisiae **Vhr1** protein.

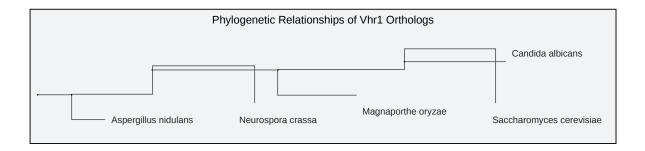
Species	UniProt ID	Sequence Identity (%)	Sequence Similarity (%)
Saccharomyces cerevisiae	P38833	100	100
Candida albicans	Q5AL03	25.8	42.5
Aspergillus nidulans	AN2587	22.3	38.9
Neurospora crassa	Q7S9V0	23.1	40.2
Magnaporthe oryzae	MGG_01236	24.5	41.7

Table 1: Sequence Identity and Similarity of **Vhr1** Orthologs Compared to Saccharomyces cerevisiae **Vhr1**. The analysis reveals a moderate to low overall sequence identity, suggesting significant divergence at the primary sequence level. However, the higher similarity scores indicate that the physicochemical properties of the amino acids are more conserved, which is often indicative of conserved protein structure and function. The most conserved regions are typically found within the N-terminal DNA-binding domain, highlighting its critical role in **Vhr1** function.

Phylogenetic Tree

A phylogenetic tree was constructed based on the multiple sequence alignment of **Vhr1** orthologs to visualize their evolutionary relationships.





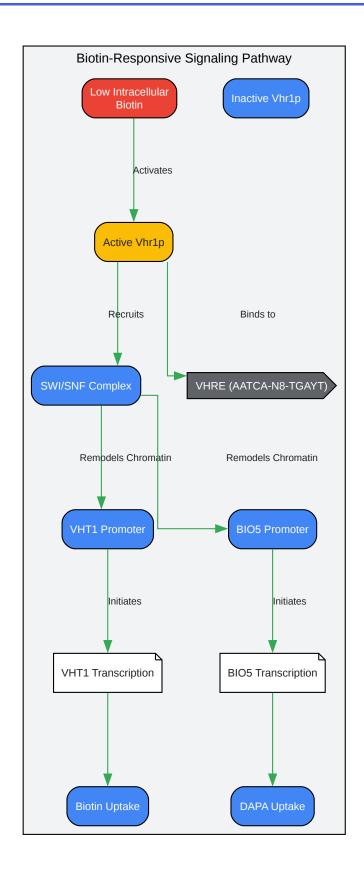
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Phylogenetic tree of Vhr1 orthologs.

Vhr1 Signaling Pathway

Vhr1p is a key component of the biotin-responsive signaling pathway in S. cerevisiae. While the precise upstream signaling components that sense intracellular biotin levels and regulate **Vhr1**p activity are not fully elucidated, the current model suggests that under low biotin conditions, **Vhr1**p is activated and binds to the VHRE in the promoters of VHT1 and BIO5. This binding recruits the SWI/SNF chromatin remodeling complex, which is essential for the transcriptional activation of these target genes.[2]





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Vhr1 signaling pathway in S. cerevisiae.



Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **Vhr1** protein.

Gene Knockout of VHR1 in Saccharomyces cerevisiae

This protocol describes the generation of a **vhr1** null mutant using a PCR-based homologous recombination strategy.[5][6][7][8]

Workflow Diagram:



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Workflow for **VHR1** gene knockout.

Materials:

- S. cerevisiae strain (e.g., BY4741)
- pFA6a-KanMX6 plasmid
- Forward primer (VHR1_KO_F): 5'-[40-50 nt upstream of VHR1 start codon]ttcgtacgctgcaggtcgac-3'
- Reverse primer (VHR1_KO_R): 5'-[40-50 nt downstream of VHR1 stop codon]atcgatgaattcgagctcgg-3'
- High-fidelity DNA polymerase
- Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)



- YPD medium
- G418 (Geneticin)

Procedure:

- PCR Amplification of the KanMX Cassette:
 - Amplify the KanMX cassette from the pFA6a-KanMX6 plasmid using the VHR1_KO_F and VHR1_KO_R primers. The primers contain flanking sequences homologous to the regions immediately upstream and downstream of the VHR1 open reading frame.
 - Purify the PCR product using a standard PCR purification kit.
- Yeast Transformation:
 - Prepare competent S. cerevisiae cells.
 - Transform the competent cells with the purified PCR product using the lithium acetate/polyethylene glycol method.[1]
- Selection of Transformants:
 - Plate the transformed cells on YPD plates containing G418 (200 μg/mL).
 - Incubate at 30°C for 2-3 days until resistant colonies appear.
- · Verification of Gene Knockout:
 - Perform colony PCR on the resistant colonies using a forward primer annealing upstream of the VHR1 locus and a reverse primer annealing within the KanMX cassette.
 - A successful knockout will yield a PCR product of the expected size, confirming the replacement of the VHR1 gene with the KanMX cassette.

Chromatin Immunoprecipitation (ChIP) for Vhr1p

This protocol details the procedure for performing ChIP to identify the in vivo binding of **Vhr1**p to its target promoters.[9][10][11][12][13]



Workflow Diagram:



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Workflow for Chromatin Immunoprecipitation.

Materials:

- S. cerevisiae cells expressing **Vhr1**p (preferably with an epitope tag, e.g., HA or Myc)
- Formaldehyde
- Glycine
- Lysis buffer
- Antibody against Vhr1p or the epitope tag
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- Proteinase K
- qPCR primers for target promoters (VHT1, BIO5) and a negative control region.

Procedure:

· Cross-linking:



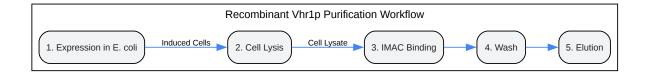
- Grow yeast cells to mid-log phase and cross-link with 1% formaldehyde for 20 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Harvest and lyse the cells to isolate the nuclei.
 - Resuspend the nuclei in lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific to Vhr1p or its epitope tag overnight at 4°C.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
 - Wash the beads extensively to remove non-specific binding.
- · Elution and Reversal of Cross-links:
 - Elute the complexes from the beads.
 - Reverse the cross-links by incubating at 65°C overnight.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the DNA using a DNA purification kit.
 - Analyze the enrichment of target promoter regions (VHT1, BIO5) in the immunoprecipitated DNA compared to the input DNA using quantitative PCR (qPCR).

Recombinant Vhr1p Expression and Purification



This protocol describes the expression of a His-tagged **Vhr1**p in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[14][15][16][17]

Workflow Diagram:



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Workflow for recombinant **Vhr1**p purification.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector with a His-tag (e.g., pET-28a) containing the VHR1 coding sequence
- LB medium
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (containing lysozyme and DNase I)
- Ni-NTA affinity resin
- Wash buffer (containing a low concentration of imidazole)
- Elution buffer (containing a high concentration of imidazole)

Procedure:

- Expression:
 - Transform the expression vector into E. coli BL21(DE3) cells.



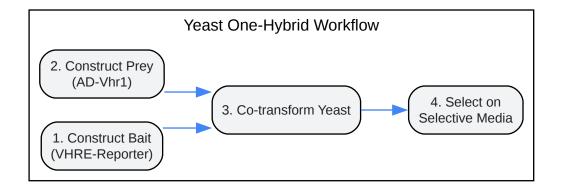
- Grow the cells in LB medium to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
 - Clarify the lysate by centrifugation to remove cell debris.
- IMAC Purification:
 - Equilibrate the Ni-NTA resin with lysis buffer.
 - Incubate the clarified lysate with the equilibrated resin to allow the His-tagged Vhr1p to bind.
 - Wash the resin with wash buffer to remove non-specifically bound proteins.
 - Elute the purified His-tagged Vhr1p with elution buffer.
- Analysis:
 - Analyze the purified protein by SDS-PAGE to assess its purity and size.

Yeast One-Hybrid (Y1H) Assay

This protocol outlines the Y1H assay to confirm the interaction between **Vhr1**p and its DNA binding site (VHRE).[18][19][20][21][22]

Workflow Diagram:





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Workflow for Yeast One-Hybrid assay.

Materials:

- Yeast reporter strain
- Bait vector (e.g., pAbAi)
- Prey vector (e.g., pGADT7)
- VHRE sequence
- VHR1 coding sequence
- Restriction enzymes and T4 DNA ligase
- Yeast transformation reagents
- Selective media (e.g., SD/-Ura, SD/-Leu, and SD/-Leu with Aureobasidin A)

Procedure:

- Construct Bait Plasmid:
 - Clone tandem repeats of the VHRE sequence upstream of a reporter gene (e.g., AUR1-C)
 in the bait vector.



- · Construct Prey Plasmid:
 - Clone the full-length coding sequence of VHR1 in-frame with the GAL4 activation domain
 (AD) in the prey vector.
- Yeast Transformation:
 - Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
- Selection and Analysis:
 - Plate the transformed cells on selective media lacking leucine to select for the prey plasmid.
 - Replica-plate the colonies onto media containing Aureobasidin A to test for the activation of the reporter gene.
 - Growth on Aureobasidin A indicates a positive interaction between Vhr1p and the VHRE.

Conclusion

The **Vhr1** protein, while showing sequence divergence across different fungal species, maintains conserved functional domains, particularly its DNA-binding region. This suggests a conserved role in regulating biotin metabolism, a pathway essential for fungal viability. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers studying **Vhr1** and its orthologs. Further investigation into the upstream regulatory components of the **Vhr1** signaling pathway and the structural basis of its interaction with DNA will be crucial for a complete understanding of its function and for the rational design of novel antifungal agents targeting this pathway.

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To cite this document: BenchChem. [Evolutionary Conservation of the Vhr1 Protein: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575614#evolutionary-conservation-of-vhr1-protein]

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